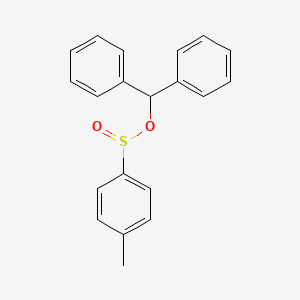

Benzhydryl 4-methylbenzenesulfinate

Description

Properties

CAS No. |

17447-59-5 |

|---|---|

Molecular Formula |

C20H18O2S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

benzhydryl 4-methylbenzenesulfinate |

InChI |

InChI=1S/C20H18O2S/c1-16-12-14-19(15-13-16)23(21)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |

InChI Key |

JMTJPCZXIPDWNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzhydryl 4-methylbenzenesulfinate

General Synthetic Approach

The synthesis of this compound typically involves the reaction of benzhydryl derivatives with 4-methylbenzenesulfonyl chloride or related sulfonylating agents, followed by sulfinylation steps. The process requires careful control of stoichiometry, solvent choice, temperature, and pH to maximize yield and purity.

Stepwise Synthesis Overview

A representative synthetic route can be summarized as follows:

| Step | Reactants & Conditions | Description |

|---|---|---|

| 1 | Dissolution of 4-methylbenzenesulfonyl chloride in dichloromethane | Preparation of sulfonyl chloride solution for subsequent reaction |

| 2 | Dropwise addition of sulfonyl chloride solution to aqueous sodium sulfite with simultaneous addition of 10% sodium hydroxide | Formation of sodium 4-methylbenzenesulfinate under alkaline conditions to prevent hydrolysis |

| 3 | Recovery of dichloromethane by distillation | Isolation of aqueous sodium 4-methylbenzenesulfinate solution |

| 4 | Cooling, filtration, washing, and drying of precipitate | Isolation and purification of sodium 4-methylbenzenesulfinate solid |

| 5 | Reaction of benzhydryl derivatives with sodium 4-methylbenzenesulfinate or sulfonyl chloride derivatives | Formation of this compound |

This method is adapted from the synthesis of sodium 4-methylbenzenesulfinate, which is a key intermediate in preparing this compound.

Detailed Process Description

Preparation of Sodium 4-methylbenzenesulfinate

- Solvent: Dichloromethane (methylene chloride) is used to dissolve 4-methylbenzenesulfonyl chloride.

- Addition: The dichloromethane solution is added dropwise into an aqueous sodium sulfite solution.

- pH Control: Concurrent addition of 10% sodium hydroxide solution maintains the system alkaline, preventing hydrolysis of sulfonyl chloride.

- Isolation: After reaction completion, dichloromethane is distilled off and recovered.

- Purification: The aqueous solution of sodium 4-methylbenzenesulfinate is cooled, filtered under suction, washed with water, and dried to yield the sodium salt.

Formation of this compound

- Benzhydryl derivatives (e.g., benzhydryl alcohol or benzhydryl halides) react with sodium 4-methylbenzenesulfinate or 4-methylbenzenesulfonyl chloride under controlled conditions.

- Solvents such as dimethylformamide (DMF) or other polar aprotic solvents are typically employed to facilitate nucleophilic substitution.

- The reaction temperature is maintained between ambient and moderate heating (20–80°C) to optimize conversion without decomposition.

- The reaction mixture is then cooled to precipitate the product, which is isolated by filtration or centrifugation.

- Further purification may involve recrystallization from suitable solvents (e.g., toluene) to obtain crystalline this compound with high purity and stability.

Analysis of Preparation Methods

Yield and Purity Considerations

- The alkaline conditions during the sulfinylation step are critical to prevent hydrolysis of sulfonyl chloride and maximize yield.

- Recovery and reuse of dichloromethane improve environmental and economic aspects of the process.

- Cooling and controlled crystallization steps ensure the isolation of pure, crystalline products with good filtration properties.

- Avoidance of solvents like acetonitrile during crystallization prevents inclusion of ammonium chloride impurities, enhancing product stability.

Comparative Data Table of Preparation Parameters

| Parameter | Method Details | Impact on Product |

|---|---|---|

| Solvent for sulfonyl chloride | Dichloromethane | Prevents hydrolysis, easy recovery |

| pH control | Addition of 10% NaOH to maintain alkaline pH | Prevents sulfonyl chloride degradation |

| Reaction temperature | 20–80°C | Optimal for reaction rate and product stability |

| Crystallization solvent | Toluene (hemi-solvate formation) | Produces stable crystalline form |

| Impurity control | Avoidance of acetonitrile in crystallization | Prevents ammonium chloride inclusion impurities |

| Product form | Crystalline powder | Improved filtration and handling |

| Storage stability | Stable for at least 11 months at room temperature | Suitable for industrial applications |

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 4-methylbenzenesulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form benzhydryl 4-methylbenzenesulfonate.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol.

Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include benzhydryl 4-methylbenzenesulfonate, benzhydryl sulfide, and various substituted benzhydryl derivatives .

Scientific Research Applications

Benzhydryl 4-methylbenzenesulfinate has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzhydryl 4-methylbenzenesulfinate involves its interaction with various molecular targets. The benzhydryl group can interact with biological membranes, altering their properties and affecting cellular functions. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinate Esters

Benzhydryl 4-methylbenzenesulfinate is compared below with five analogous sulfinate esters, focusing on synthetic yields , physical properties , and structural influences (Table 1).

Table 1: Key Properties of this compound and Analogues

| Compound Name | Structure | Physical State | Yield (%) | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|---|---|

| This compound (7a) | (Ph)₂CH-OSO₂-C₆H₄-4-CH₃ | White solid | 84 | 162–164 | High steric bulk |

| 1-Phenylethyl 4-methylbenzenesulfinate (8a) | PhCH₂CH₂-OSO₂-C₆H₄-4-CH₃ | Yellow liquid | 40 | N/A | Reduced steric hindrance |

| 4-Nitrobenzyl 4-methylbenzenesulfinate (2a) | O₂N-C₆H₄-CH₂-OSO₂-C₆H₄-4-CH₃ | Yellow liquid | 83 | N/A | Electron-withdrawing NO₂ group |

| 4-Chlorobenzyl 4-methylbenzenesulfinate (3a) | Cl-C₆H₄-CH₂-OSO₂-C₆H₄-4-CH₃ | Yellow liquid | 81 | N/A | Electron-withdrawing Cl atom |

| Benzyl 4-methylbenzenesulfinate (1a) | PhCH₂-OSO₂-C₆H₄-4-CH₃ | Yellow liquid | 83 | N/A | Simple benzyl group |

Physical State and Stability

- The solid-state nature of this compound (7a) contrasts with the liquid state of other analogues, highlighting the role of the benzhydryl group in enhancing crystallinity via π-π stacking .

- Derivatives with electron-withdrawing groups (e.g., 4-nitrobenzyl in 2a) exhibit increased polarity but remain liquids due to weaker intermolecular forces compared to the benzhydryl analogue .

Reactivity and Functional Group Effects

- Nitro (2a) and chloro (3a) substituents enhance electrophilicity at the sulfinate sulfur, which may influence reactivity in subsequent nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzhydryl 4-methylbenzenesulfinate, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions between benzhydrol derivatives and 4-methylbenzenesulfonyl chloride under controlled conditions. Typical yields range from 81% to 83% when using anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts. Optimization strategies include:

- Maintaining reaction temperatures between 0–25°C to minimize side reactions.

- Purifying the crude product via flash chromatography (silica gel, hexane/ethyl acetate gradients).

- Confirming completion by TLC or in-situ FTIR monitoring of sulfinate ester formation .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.1–7.5 ppm for benzhydryl and tosyl groups) and methyl protons (δ 2.4 ppm for the 4-methylbenzenesulfinate moiety). Coupling constants (e.g., J = 8.1 Hz for aromatic protons) confirm substitution patterns .

- ESI-MS/HRMS : Molecular ion peaks (e.g., [M+Na]+ at m/z 283–325) validate the molecular formula. HRMS provides exact mass matching within 5 ppm error .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : As a sulfinate ester, the compound is sensitive to moisture and oxidation. Best practices include:

- Storing under inert gas (argon or nitrogen) at –20°C in amber vials.

- Avoiding prolonged exposure to light or heat.

- Pre-drying solvents (e.g., molecular sieves for DMSO) in reactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic binding data observed for Benzhydryl-containing compounds in protein interaction studies?

- Methodological Answer : Contradictions in binding parameters (e.g., enthalpy vs. entropy-driven interactions) arise from structural variations in the benzhydryl moiety. For example:

- Symmetric benzhydryl derivatives exhibit "closed" binding modes with 14-3-3 proteins, leading to entropy-driven interactions (ΔG ≈ –8.1 kcal/mol) due to reduced solvent-accessible hydrophobic surfaces.

- Asymmetric derivatives adopt "open" binding modes, favoring enthalpy-driven interactions (ΔH ≈ –4.7 kcal/mol) via hydrogen bonding and ordered water networks.

- Resolution Strategy : Pair isothermal titration calorimetry (ITC) with X-ray crystallography to correlate thermodynamic data with binding modes .

Q. What strategies are effective in modifying the benzhydryl moiety to enhance biological activity while maintaining synthetic feasibility?

- Methodological Answer :

- Electron-withdrawing substituents (e.g., –NO2, –Cl) on the benzhydryl rings improve metabolic stability and target affinity. For example, 4-nitrobenzyl analogs show enhanced anticonvulsant activity in MES (maximal electroshock) models .

- Steric modulation : Introducing bulky groups (e.g., piperazine or morpholine) at the sulfinate oxygen increases solubility without compromising synthetic yields (~80%) .

- Pharmacokinetic tuning : Deuterated benzhydryl derivatives prolong half-life in preclinical models by reducing CYP450-mediated oxidation .

Q. How do solvent polarity and temperature influence the reaction pathways of this compound in nucleophilic substitutions?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms, accelerating sulfinate ester formation but risking hydrolysis.

- Low temperatures (0–5°C) suppress side reactions (e.g., elimination) in SN1 pathways.

- Kinetic studies : Use in-situ IR or 19F NMR (with fluorinated analogs) to monitor reaction progress and intermediate stability .

Q. What methodologies are employed to assess the pharmacokinetic properties of Benzhydryl derivatives in preclinical models?

- Methodological Answer :

- In vivo MES testing : Administer derivatives (30–300 mg/kg, subcutaneous) to rodents and measure seizure suppression latency. Neurotoxicity is assessed via rotarod performance .

- Plasma stability assays : Incubate compounds with liver microsomes to quantify metabolic degradation rates (e.g., LC-MS/MS analysis).

- Blood-brain barrier penetration : Calculate logP values (e.g., >2.5 for CNS activity) and validate via brain/plasma ratio measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.